Ni(II)-Terpyridine Antiproliferative Selectivity: Fluoro vs. Methoxyl and Bromo Derivatives
In a direct head-to-head comparison of six Ni(II)-terpyridine complexes bearing 4'-(4-substituted-phenyl) groups, the fluoro-substituted complex (Complex 7) demonstrated the highest degree of cancer-cell selectivity, with an IC50 of 0.335 μM against Eca-109 esophageal carcinoma cells along with reduced cytotoxicity toward normal cells; the methoxyl analog (Complex 3) exhibited greater potency (IC50 0.223 μM) but inferior selectivity, and the bromo analog showed substantially lower overall activity [1]. The study establishes that the fluoro substituent confers a selectivity advantage over closely related halogen and alkoxy analogs within the same experimental system.
| Evidence Dimension | Antiproliferative activity (IC50) and cancer-cell selectivity |
|---|---|
| Target Compound Data | IC50 = 0.335 μM vs. Eca-109 with superior selectivity index (lower cytotoxicity to normal cells) |
| Comparator Or Baseline | Complex 3 (4'-methoxyl): IC50 = 0.223 μM, weaker selectivity; Complex 5 (4'-bromo): lower activity overall; cisplatin: higher IC50 (less potent) |
| Quantified Difference | Fluoro complex IC50 / methoxyl complex IC50 = 1.5-fold higher (0.335/0.223); but fluoro complex shows superior selectivity index vs. both methoxyl and bromo counterparts |
| Conditions | Eca-109 human esophageal carcinoma cell line; MTT assay; Ni(II) sandwich complexes with 4'-(4-R-phenyl)-2,2':6',2''-terpyridine ligands |
Why This Matters
For biomedical procurement, the fluoro derivative provides a unique balance of potency and tumor-selectivity that the more toxic methoxyl analog and the less active bromo analog cannot deliver, making it the preferred scaffold for developing selective anticancer metal complexes.
- [1] Wang, B.; Sun, D.; Wang, S.; Chen, M.; Liu, H.; Zhou, Y.; Chen, H.; Ma, Z. Nickel Chloride Complexes with Substituted 4'-Phenyl-2,2':6',2''-Terpyridine Ligands: Synthesis, Characterization, Anti-Proliferation Activity and Biomolecule Interactions. JBIC J. Biol. Inorg. Chem. 2023, 28, 507–522. DOI: 10.1007/s00775-023-02014-2 View Source
